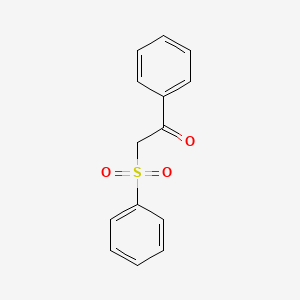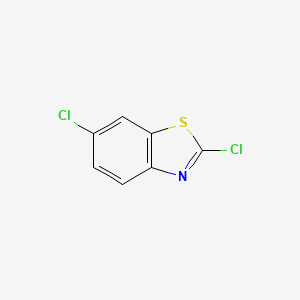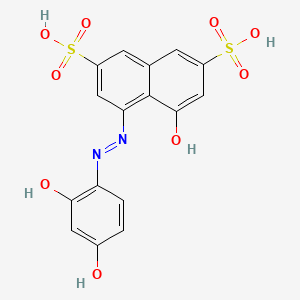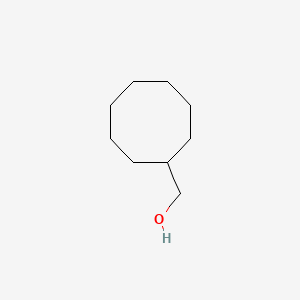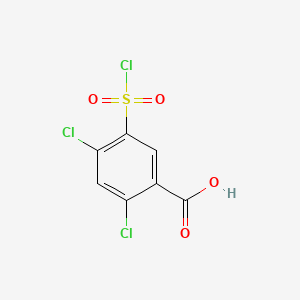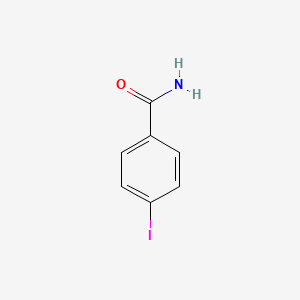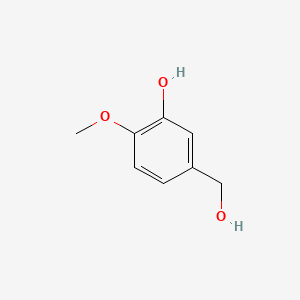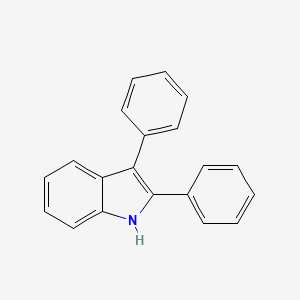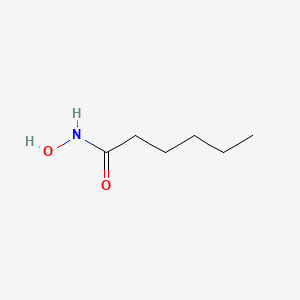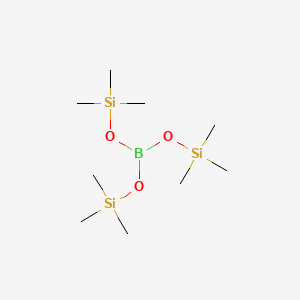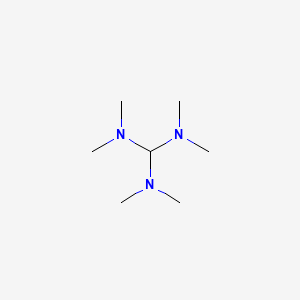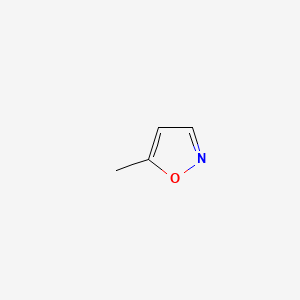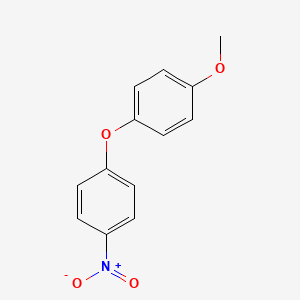
对-(对-硝基苯氧基)苯甲醚
描述
p-(p-Nitrophenoxy)anisole is a compound that is related to p-nitrophenol, which is a substrate commonly used in the study of glucuronide and sulfate conjugation pathways. The compound is of interest due to its potential interactions with various enzymes and its role in chemical reactions, particularly in the context of catalysis and environmental degradation.
Synthesis Analysis
The synthesis of compounds related to p-(p-Nitrophenoxy)anisole can be achieved through various methods. For instance, the controlled synthesis of palladium nanocubes has been reported to catalyze the Suzuki-Miyaura cross-coupling reactions, which are essential for constructing unsymmetrical biaryls and for the hydrogenation of organic contaminants like p-nitrophenol . Additionally, the synthesis of molecularly imprinted polyaniline/graphene oxide composites has been developed for the selective detection of p-nitrophenol, indicating the versatility of synthetic approaches in creating sensors for such compounds .
Molecular Structure Analysis
The molecular structure of p-(p-Nitrophenoxy)anisole and related compounds can be analyzed through various spectroscopic and microscopic techniques. For example, the crystal structure of a complex between p-nitrophenol and 2-pyridone has been studied, revealing details about hydrogen bonding and the arrangement of molecules in the solid state . The anisotropic ring current effect of p-nitrophenolate ion inclusion on the 1H NMR signals of pyridinio derivatives of α-cyclodextrin also provides insights into the molecular interactions and orientation within host structures .
Chemical Reactions Analysis
The chemical reactivity of p-nitrophenol, a related compound to p-(p-Nitrophenoxy)anisole, has been extensively studied. It undergoes various reactions such as hydroxylation to form 4-nitrocatechol, which is catalyzed by cytochrome P-450 isozymes . Nitrosation and nitration reactions of anisole and its derivatives have also been investigated, providing insights into the mechanisms and kinetics of electrophilic aromatic substitution reactions . The nitrosation of phenol and anisole leads to the formation of p-nitrosophenol, and the nitration of anisole results in the production of nitrophenols .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-(p-Nitrophenoxy)anisole and related compounds can be inferred from studies on p-nitrophenol. The electrochemical degradation of p-nitrophenol has been examined, showing that it can be effectively degraded under various conditions, with the reduction product being p-aminophenol . The hydroxylation of p-nitrophenol to 4-nitrocatechol by rabbit hepatic microsomes indicates that the compound's reactivity is influenced by the presence of enzymes and can be induced by substances like ethanol .
科学研究应用
1. Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures
- Summary of Application : Anisole is a widely used organic intermediate synthesized via vapor-phase alkylation of phenol by methanol in the presence of a commercial NaX zeolite as a catalyst. It has substantial demand for applications in the chemical, pharmaceutical, plastics, and pesticides industries .
- Methods of Application : The indigenously synthesized anisole is separated from the multicomponent liquid reaction mixture, consisting of o-cresol, p-cresol, and p-xylen, along with unreacted methanol and phenol. The separation is achieved using a single distillation column under atmospheric and vacuum conditions .
2. Non‐directed C–H Arylation of Anisole Derivatives
- Summary of Application : Non-directed C–H arylation is an efficient method to synthesize biaryl compounds without the need for prefunctionalization of starting materials or the installment and removal of directing groups on the substrate .
- Methods of Application : This research discloses a non-directed C–H arylation of anisole derivatives as limiting reagents with aryl iodides under mild reaction conditions .
- Results or Outcomes : The arylated products are obtained in synthetically useful yields, and the arylation of bioactive molecules is also demonstrated .
3. Perfume Industry
- Summary of Application : Anisole is used as a precursor to other chemicals in the perfume industry due to its characteristic sweet, floral odor, reminiscent of anise or licorice .
- Methods of Application : Anisole is used in the synthesis of fragrances .
- Results or Outcomes : The use of Anisole contributes to the creation of a variety of fragrances with a sweet, floral scent .
4. Pharmaceutical Industry
- Summary of Application : Anisole serves as a building block in the synthesis of a wide range of pharmaceutical compounds .
- Methods of Application : It’s often used in the production of antiviral and anticancer drugs .
- Results or Outcomes : The use of Anisole in pharmaceuticals contributes to the development of a variety of drugs .
5. Chemical Industry
- Summary of Application : Anisole is used as a starting material for the production of dyes, insecticides, and plasticizers .
- Methods of Application : Anisole is used in the synthesis of these products .
- Results or Outcomes : The use of Anisole in the chemical industry contributes to the production of a variety of products .
6. Solar Cells
- Summary of Application : The feasibility of replacing toxic chlorobenzene antisolvents with environmentally friendly anisole in the fabrication of planar triple-cation perovskite solar cells was explored .
- Methods of Application : The successful integration of anisole not only ensures comparable device performance but also contributes to the development of more sustainable and green fabrication processes for next-generation photovoltaic technologies .
- Results or Outcomes : Adjusting the cesium concentrations in the perovskite layers enabled the electrical characterization of efficient devices even under high relative humidity conditions (more than 40%). Devices with low hysteresis indexes and sustained performance stability over a 90-day period were achieved both with chlorobenzene and anisole antisolvent .
7. Synthesis of Organic Compounds
- Summary of Application : Anisole is widely used as a solvent for the synthesis of various organic compounds .
- Methods of Application : Anisole is used in the synthesis of anethole, nonylphenol isomer 4- (3′,6′-dimethyl-3-heptyl)phenol, perfumes, insect pheromones and pharmaceuticals .
- Results or Outcomes : The use of Anisole in the synthesis of organic compounds contributes to the production of a variety of products .
8. Preparation of Inorganic Complexes and Materials
- Summary of Application : Anisole finds application in the preparation of inorganic complexes and materials .
- Methods of Application : Anisole is used in the preparation of tin-core/tin oxide nanoparticles .
- Results or Outcomes : The use of Anisole in the preparation of inorganic complexes and materials contributes to the production of a variety of products .
9. Fluorescence Spectroscopy
- Summary of Application : Anisole fluorescence spectroscopy is used for temperature measurements with a Hg (Xe) arc lamp excitation .
- Methods of Application : This technique is ideal for one-or two-dimensional quantitative or qualitative measurements of the concentration of tracked species or reactive species and their temperature .
- Results or Outcomes : The main contribution of this study is to propose time-resolved measurements to determine temperature with a novel source of continuous excitation for an induced fluorescence technique .
10. Biofuels and Renewable Solvents
- Summary of Application : Emerging research on anisole is revealing potential for new applications. For example, its potential as an intermediate in the production of biofuels is being explored. It’s also being examined for its ability to act as a clean, renewable solvent for various chemical processes .
- Methods of Application : Anisole is being explored as an intermediate in the production of biofuels and as a renewable solvent .
- Results or Outcomes : The use of Anisole in these applications could contribute to the development of more sustainable and green technologies .
未来方向
Anisole has been identified as a promising candidate for use as a fluorescent tracer for gas-phase imaging diagnostics due to its high-fluorescence quantum yield and large Stokes shift . Furthermore, anisole has been used in the synthesis and deposition of phthalocyanine dopant-free hole-transport materials for perovskite solar cells . These applications suggest potential future directions for p-(p-Nitrophenoxy)anisole and related compounds.
属性
IUPAC Name |
1-(4-methoxyphenoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCQLWNLTLMGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212772 | |
| Record name | p-(p-Nitrophenoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-(p-Nitrophenoxy)anisole | |
CAS RN |
6337-24-2 | |
| Record name | 1-Methoxy-4-(4-nitrophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6337-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(p-Nitrophenoxy)anisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6337-24-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-(p-Nitrophenoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(p-nitrophenoxy)anisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-(p-Nitrophenoxy)anisole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF84DKH6XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


